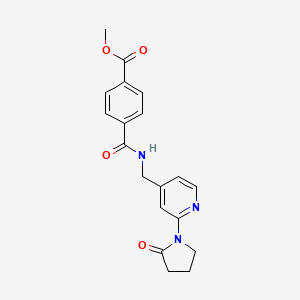

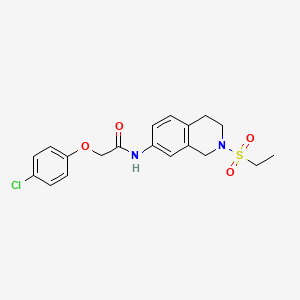

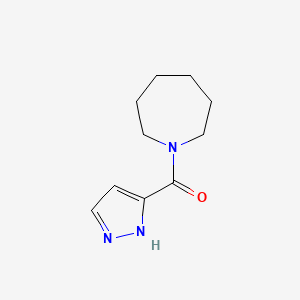

1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxyethyl is a clear, colorless, viscous, and corrosive liquid with a pungent odor . Imidazole-2-carboxylic acid is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for “1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid” are not available, 2-Methoxyethyl compounds are often synthesized using methods such as reversible addition–fragmentation chain transfer (RAFT) and poly-addition .Aplicaciones Científicas De Investigación

Hydrogel Synthesis and Novel Trends

MEICA can serve as a monomer or cross-linker in synthetic hydrogels. Hydrogels are three-dimensional networks that can absorb and retain water. Researchers have explored MEICA-containing hydrogels for drug delivery, tissue engineering, wound healing, and biosensing applications. These hydrogels exhibit tunable properties, biocompatibility, and controlled release behavior .

Boron Reagents in Suzuki–Miyaura Coupling

MEICA derivatives containing boron functionalities have been investigated in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process forms carbon–carbon bonds and is widely used in organic synthesis. MEICA-based boron reagents provide mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers have employed them to construct complex organic molecules .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with rna through complementary base pairing . This suggests that 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid may also interact with RNA, thereby influencing gene expression.

Mode of Action

Based on the behavior of structurally similar compounds, it’s plausible that this compound could interact with its targets via complementary base pairing . This interaction could potentially modulate protein production, thereby affecting disease processes .

Biochemical Pathways

It’s worth noting that 2-keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals . Therefore, it’s possible that 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid could influence these pathways, leading to downstream effects.

Pharmacokinetics

Studies on similar compounds, such as 2’-methoxyethyl-modified antisense oligonucleotides, suggest that these compounds exhibit improved potency and lower effective dose and exposure levels in humans . This could potentially be attributed to their ability to cross cell membranes and reach their molecular targets .

Result of Action

Given its potential interaction with rna, it’s plausible that this compound could influence gene expression and thereby modulate disease processes .

Action Environment

It’s worth noting that environmental contaminants, such as phthalic acid esters, can disrupt the metabolic processes of certain plant, algal, and microbial communities . Therefore, it’s possible that environmental factors could similarly influence the action of 1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid.

Propiedades

IUPAC Name |

1-(2-methoxyethyl)imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-12-5-4-9-3-2-8-6(9)7(10)11/h2-3H,4-5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXSZKXPISDZIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CN=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-1H-imidazole-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2409172.png)

![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2409175.png)

![[4-[Bis(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-hydroxyoxolan-3-yl]methyl acetate](/img/structure/B2409177.png)

![2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2409180.png)

![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)

![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)